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  • Product: Tert-butyl 4-oxopentanoate
  • CAS: 2854-10-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to tert-Butyl 4-Oxopentanoate: Structure, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of tert-butyl 4-oxopentanoate, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-butyl 4-oxopentanoate, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its molecular structure, detailed spectroscopic characterization, synthesis protocols, and its strategic application as a key building block in the creation of complex pharmaceutical intermediates.

Introduction: The Strategic Importance of a Bifunctional Building Block

Tert-butyl 4-oxopentanoate (also known as tert-butyl levulinate) is a valuable intermediate in advanced organic synthesis.[1] Its molecular structure uniquely combines a ketone and a tert-butyl ester functional group, offering orthogonal reactivity that can be strategically exploited in multi-step synthetic pathways.[1] The tert-butyl ester provides a sterically hindered and acid-labile protecting group for the carboxylic acid, while the ketone functionality serves as a handle for a wide array of chemical transformations, including oxidation, reduction, and the formation of heterocyclic systems.[1] These features make tert-butyl 4-oxopentanoate a crucial precursor for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.[1]

Molecular Structure and Physicochemical Properties

Tert-butyl 4-oxopentanoate is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol .[1][2]

PropertyValueSource
Molecular Formula C₉H₁₆O₃[1][2]
Molecular Weight 172.22 g/mol [1][2]
CAS Number 2854-10-6[1]
IUPAC Name tert-butyl 4-oxopentanoate[1]
Synonyms tert-butyl levulinate, t-Butyl Levulinate[1]

Below is a 2D representation of the molecular structure of tert-butyl 4-oxopentanoate.

Caption: 2D structure of tert-butyl 4-oxopentanoate.

Synthesis of tert-Butyl 4-Oxopentanoate

The most common and straightforward method for synthesizing tert-butyl 4-oxopentanoate is through the direct acid-catalyzed esterification of 4-oxopentanoic acid (levulinic acid) with tert-butanol.[3] This equilibrium-driven reaction necessitates the removal of water to drive the reaction towards the product.

General Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a generalized procedure based on established esterification principles.

Materials:

  • 4-Oxopentanoic acid (Levulinic acid)

  • tert-Butanol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-oxopentanoic acid, an excess of tert-butanol, and a catalytic amount of sulfuric acid or p-toluenesulfonic acid in toluene.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the acidic catalyst by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to obtain pure tert-butyl 4-oxopentanoate.

G cluster_synthesis Synthesis Workflow Reactants 4-Oxopentanoic Acid + tert-Butanol + Acid Catalyst Reaction Reflux with Azeotropic Water Removal (Dean-Stark) Reactants->Reaction Workup Cooling and Neutralization (NaHCO3) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying of Organic Layer (MgSO4 or Na2SO4) Extraction->Drying Purification Fractional Distillation Drying->Purification Product Pure tert-Butyl 4-Oxopentanoate Purification->Product

Caption: General workflow for the synthesis of tert-butyl 4-oxopentanoate.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of the synthesized tert-butyl 4-oxopentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.[1]

¹H NMR (Proton NMR):

The ¹H NMR spectrum of tert-butyl 4-oxopentanoate typically exhibits the following characteristic signals:[1]

  • ~1.40 ppm (singlet, 9H): This prominent singlet corresponds to the nine equivalent protons of the sterically bulky tert-butyl group.[4]

  • ~2.21 ppm (singlet, 3H): This singlet is assigned to the three protons of the methyl group adjacent to the ketone.[1]

  • ~2.59 ppm (triplet, 2H): This triplet arises from the methylene protons adjacent to the ester carbonyl group (-CH₂COO-).[1]

  • ~2.77 ppm (triplet, 2H): This triplet corresponds to the methylene protons adjacent to the ketone carbonyl group (-CH₂CO-).[1]

The coupling between the two methylene groups results in the observed triplet patterns.[1]

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides further structural confirmation:[1]

Carbon AtomChemical Shift (δ, ppm)
Ketone Carbonyl (-C OCH₃)~208.0
Ester Carbonyl (-C OO-)~172.0
Quaternary Carbon (-C (CH₃)₃)~80.0
Methylene (-C H₂CO-)~38.0
Methyl (-COC H₃)~30.0
Methylene (-C H₂COO-)~28.0
tert-Butyl Methyls (-C(C H₃)₃)~28.4
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The IR spectrum of tert-butyl 4-oxopentanoate is characterized by two distinct carbonyl (C=O) stretching absorptions:[3]

  • ~1735-1740 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the tert-butyl ester.[3]

  • ~1715-1720 cm⁻¹: Another strong absorption band for the C=O stretch of the ketone.[3]

The presence of these two well-resolved carbonyl peaks is a definitive indicator of the bifunctional nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. While a molecular ion peak at m/z = 172 may be observed, it is often of low intensity due to fragmentation.[5] Common fragmentation pathways for tert-butyl esters involve the loss of the tert-butyl group as isobutylene (56 Da), leading to a prominent peak at m/z = 117, corresponding to the protonated 4-oxopentanoic acid. Further fragmentation can occur, but the loss of the tert-butyl group is a characteristic feature.[6][7]

Applications in Drug Development and Organic Synthesis

The unique structural features of tert-butyl 4-oxopentanoate make it a highly valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

The Role of the tert-Butyl Ester as a Protecting Group

The tert-butyl ester serves as an effective protecting group for the carboxylic acid functionality.[1] Its steric bulk prevents unwanted reactions at the carboxyl group under various conditions, such as nucleophilic attack or reduction.[1] A key advantage of the tert-butyl ester is its facile cleavage under mild acidic conditions, which regenerates the carboxylic acid.[1] This orthogonality allows for selective deprotection without affecting other acid-sensitive functional groups that may be present in a complex molecule.

A Versatile Precursor for Heterocyclic Scaffolds

The ketone functionality of tert-butyl 4-oxopentanoate provides a reactive site for the construction of various heterocyclic ring systems, which are prevalent in many drug molecules. For instance, it can be used as a precursor for the synthesis of pyridines, pyrazoles, and other important heterocyclic cores through condensation reactions with appropriate reagents.[8]

Key Intermediate in the Synthesis of Pharmaceutical Building Blocks

A notable application of this scaffold is in the synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate, a key intermediate in the development of certain pharmaceutical agents.[3][9] This highlights the utility of tert-butyl 4-oxopentanoate in introducing specific functionalities and stereocenters required for biologically active compounds.

G cluster_applications Applications in Drug Development Start tert-Butyl 4-Oxopentanoate ProtectingGroup Carboxylic Acid Protection Start->ProtectingGroup Heterocycle Precursor to Heterocyclic Scaffolds Start->Heterocycle Intermediate Synthesis of Complex Pharmaceutical Intermediates Start->Intermediate Drug Active Pharmaceutical Ingredient (API) ProtectingGroup->Drug Deprotection Step Heterocycle->Drug Further Synthesis Intermediate->Drug Further Synthesis

Caption: Strategic applications of tert-butyl 4-oxopentanoate in drug development.

Conclusion

Tert-butyl 4-oxopentanoate is a strategically important and versatile building block in modern organic synthesis. Its bifunctional nature, combining a stable yet readily cleavable protecting group with a reactive ketone functionality, provides chemists with a powerful tool for the efficient construction of complex molecules. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals and other high-value chemical entities.

References

  • Ataman Kimya. BUTYL 4-OXOPENTANOATE. Available from: [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(03), 235-239.
  • PubChem. tert-Butyl 4-oxopentanoate. National Center for Biotechnology Information. Available from: [Link]

  • Celgene Corporation. (2020). Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. U.S.
  • ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). Available from: [Link]

  • ResearchGate. (2002). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. (2014). FT-IR spectrum of tert-butyl... Available from: [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(18), 7182–7187.
  • ResearchGate. (2014). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available from: [Link]

  • Al-Warhi, T. I., Al-Zahrani, F. A., & El-Gazzar, A. A. (2021). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. European Chemical Bulletin, 10(1), 1-10.
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(15), 4994.
  • Ataman Chemicals. BUTYL LEVULINATE. Available from: [Link]

  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Available from: [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (2010).
  • NIST. 4-tert-Butyltoluene. In NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Available from: [Link]

  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas... Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Exploratory

tert-butyl 4-oxopentanoate physical and chemical properties

An In-depth Technical Guide to tert-butyl 4-oxopentanoate: Properties, Synthesis, and Applications Introduction tert-Butyl 4-oxopentanoate, also widely known as tert-butyl levulinate, is a bifunctional organic compound o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-butyl 4-oxopentanoate: Properties, Synthesis, and Applications

Introduction

tert-Butyl 4-oxopentanoate, also widely known as tert-butyl levulinate, is a bifunctional organic compound of significant interest to researchers and professionals in organic synthesis and drug development.[1] Its structure incorporates both a ketone and a tert-butyl ester functional group, making it a versatile building block for the creation of more complex molecular architectures.[1] A key attribute of this molecule is the tert-butyl ester, which serves as a robust protecting group for the carboxylic acid functionality. This group provides steric hindrance and can be selectively removed under mild acidic conditions, a feature highly valued in multi-step synthetic pathways.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of tert-butyl 4-oxopentanoate.

Compound Identification

A clear identification of a chemical substance is foundational for any scientific endeavor. The following table summarizes the key identifiers for tert-butyl 4-oxopentanoate.

IdentifierValue
IUPAC Name tert-butyl 4-oxopentanoate[2]
Common Synonyms t-Butyl Levulinate, tert-butyl levulinate[1][2]
CAS Number 2854-10-6[1][2][3][4][5]
Molecular Formula C9H16O3[1][2][5]
Molecular Weight 172.22 g/mol [1][2]
InChI Key FVXIMLWFYMZNEU-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(=O)CCC(=O)OC(C)(C)C[2]

Physical Properties

The physical characteristics of tert-butyl 4-oxopentanoate are critical for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
Appearance Colorless or straw-colored liquid[6]
Odor Sweet, slightly pungent, caramellic with fruity undertones[6]
Boiling Point 106-108 °C at 5.5 mmHg
Density 0.974 g/mL at 25 °C
Refractive Index n20/D 1.427
Flash Point ~85-92.22 °C (185-198 °F)
Solubility Slightly soluble in water; soluble in oil and alcohol.[6]

Chemical Properties and Reactivity

The synthetic utility of tert-butyl 4-oxopentanoate stems from the distinct reactivity of its two primary functional groups: the ketone and the tert-butyl ester.

Ketone Functionality

The ketone group at the C4 position is a site for numerous chemical transformations. It can readily undergo:

  • Reduction: The ketone can be reduced to a secondary alcohol, yielding tert-butyl 4-hydroxypentanoate, using standard reducing agents like sodium borohydride.

  • Oxidation: Under strong oxidizing conditions, the carbon chain can be cleaved.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, a common strategy for carbon-carbon bond formation.

Tert-Butyl Ester Functionality

The tert-butyl ester is a cornerstone of this molecule's utility in complex synthesis.

  • Protecting Group: The bulky tert-butyl group provides significant steric protection to the carboxyl group, preventing it from reacting under conditions where other parts of the molecule are being modified.[1]

  • Deprotection (Cleavage): A key advantage is its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which leaves other, more sensitive ester groups intact. This selective deprotection is crucial in the synthesis of complex molecules.[1]

  • Hydrolysis and Nucleophilic Substitution: The ester can be hydrolyzed to levulinic acid or undergo transesterification, although its steric bulk makes it less reactive to nucleophilic substitution compared to less hindered esters like methyl or ethyl esters.[1]

Stability

tert-Butyl 4-oxopentanoate is generally stable under normal storage and handling conditions. However, it is reactive with strong oxidizing agents, acids, and bases. To maintain its integrity, it should be protected from extreme temperatures, direct sunlight, and moisture. Upon decomposition at high temperatures, it can release hazardous gases such as carbon monoxide and carbon dioxide.

Synthesis and Purification

The most common and industrially viable method for producing tert-butyl 4-oxopentanoate is through the esterification of levulinic acid.

Synthetic Pathway: Acid-Catalyzed Esterification

The primary route involves the reaction of levulinic acid (4-oxopentanoic acid) with a source of the tert-butyl group, typically tert-butyl alcohol or isobutylene, in the presence of an acid catalyst.[1] This is an equilibrium-driven reaction, and strategies are often employed to remove the water byproduct to drive the reaction to completion, such as azeotropic distillation with a solvent like toluene.

G cluster_reactants Reactants cluster_conditions Conditions Levulinic_Acid Levulinic Acid Reaction Esterification Levulinic_Acid->Reaction tBu_Source tert-Butyl Alcohol or Isobutylene tBu_Source->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product tert-Butyl 4-oxopentanoate Reaction->Product Byproduct Water (H₂O) Reaction->Byproduct

Caption: Synthesis of tert-butyl 4-oxopentanoate via esterification.

Experimental Protocol: Generalized Esterification
  • Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: The flask is charged with levulinic acid, an excess of tert-butyl alcohol, a suitable solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: The mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Workup: After the reaction is complete (monitored by TLC or GC), the mixture is cooled. The catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified, most commonly by fractional distillation under vacuum, to yield high-purity tert-butyl 4-oxopentanoate.[1] Filtration and drying are final steps to ensure quality.[1]

G Start Start: Crude Product Distillation Fractional Distillation (under vacuum) Start->Distillation Separates by boiling point Filtration Filtration Distillation->Filtration Removes solid impurities Drying Drying Filtration->Drying Removes residual water/solvent End Pure Product Drying->End

Caption: General purification workflow for tert-butyl 4-oxopentanoate.

Applications in Research and Drug Development

The unique chemical properties of tert-butyl 4-oxopentanoate make it a valuable intermediate in several areas:

  • Pharmaceutical Synthesis: It is a crucial building block for constructing complex molecular frameworks found in pharmaceuticals.[1] A notable application is in the patented synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate, a key intermediate for certain drugs.[1][7] This highlights its role in creating chiral centers and introducing specific functionalities required for biological activity.

  • Agrochemicals: Similar to its use in pharmaceuticals, it serves as a precursor for various agrochemical compounds.[1]

  • Green Chemistry: As a derivative of levulinic acid, which can be sourced from biomass, tert-butyl 4-oxopentanoate is explored in green chemistry applications.[1] Its potential use as a bio-based solvent or a fuel additive is an area of active research.[1]

Safety and Handling

Proper handling of tert-butyl 4-oxopentanoate is essential in a laboratory setting.

  • Hazards: Analogous compounds like n-butyl 4-oxopentanoate are known to cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat, should be worn to prevent skin and eye contact.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, open flames, and incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl 4-oxopentanoate is a highly functional and versatile chemical intermediate. Its value is derived from the dual reactivity of its ketone and protected carboxylic acid moieties. The stability and selective deprotection of the tert-butyl ester group make it an indispensable tool in modern organic synthesis, particularly in the multi-step production of high-value molecules for the pharmaceutical and agrochemical industries. As the demand for sustainable, bio-based chemicals grows, its role as a green solvent and fuel additive is also likely to expand, further cementing its importance in both academic research and industrial applications.

References

  • Ataman Kimya. (n.d.). BUTYL 4-OXOPENTANOATE. Retrieved from [Link]

  • Google Patents. (n.d.). US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-oxopentanoate | C9H16O3 | CID 15577827. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl levulinate | C9H16O3 | CID 16331. PubChem. Retrieved from [Link]

  • Knight Chemicals Online. (n.d.). 2854-10-6|tert-butyl 4-oxopentanoate. Retrieved from [Link]

  • Lead Sciences. (n.d.). tert-Butyl 4-oxopentanoate. Retrieved from [Link]

Sources

Foundational

synonyms for tert-butyl 4-oxopentanoate like tert-butyl levulinate

An In-depth Technical Guide to tert-Butyl 4-Oxopentanoate and Its Synonyms Authored by a Senior Application Scientist This guide provides an in-depth analysis of tert-butyl 4-oxopentanoate, a versatile chemical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl 4-Oxopentanoate and Its Synonyms

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of tert-butyl 4-oxopentanoate, a versatile chemical intermediate. Primarily aimed at researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, chemical properties, synthesis, and applications, with a focus on its role as a key building block in advanced organic synthesis.

Introduction: The Bifunctional Value of tert-Butyl Levulinate

Tert-butyl 4-oxopentanoate, more commonly known by its synonym tert-butyl levulinate, is a bifunctional organic compound of significant interest in modern chemistry.[1] It is an ester derivative of levulinic acid, a prominent bio-based platform chemical, which positions it at the crossroads of sustainable chemistry and advanced molecular design.[2] The molecule's architecture is distinguished by the presence of two key functional groups: a ketone and a tert-butyl ester. This dual reactivity allows it to serve as a versatile scaffold for constructing complex molecular frameworks, particularly within the pharmaceutical and agrochemical industries.[1]

The most critical feature from a synthetic chemist's perspective is the tert-butyl ester group. This bulky moiety serves as an effective protecting group for the carboxylic acid functionality. It exhibits considerable stability across a range of reaction conditions, yet can be selectively cleaved under mild acidic conditions, a strategically important attribute in multi-step synthesis.[1] This guide will explore the nomenclature, properties, synthesis, and core applications of this valuable compound.

Nomenclature and Chemical Identification

Precise identification of chemical compounds is paramount for reproducible scientific research. Tert-butyl 4-oxopentanoate is known by several names and identifiers across various databases and commercial suppliers. The most prevalent synonym is tert-butyl levulinate.[1]

Identifier TypeValueSource
IUPAC Name tert-butyl 4-oxopentanoatePubChem[3]
Primary Synonym tert-Butyl LevulinateBenchchem[1]
CAS Number 2854-10-6PubChem[3]
Molecular Formula C9H16O3PubChem[3]
Molecular Weight 172.22 g/mol PubChem[3]
InChI Key FVXIMLWFYMZNEU-UHFFFAOYSA-NPubChem[3]
SMILES CC(=O)CCC(=O)OC(C)(C)CPubChem[3]
EC Number Not available (distinct from n-butyl levulinate's 218-143-4)
Other Synonyms Pentanoic acid, 4-oxo-, 1,1-dimethylethyl ester; t-Butyl LevulinatePubChem[3]

Note: It is crucial to distinguish tert-butyl 4-oxopentanoate (CAS 2854-10-6) from its isomer, n-butyl levulinate (CAS 2052-15-5), which has different physical properties and reactivity profiles.[3][4]

Physicochemical Properties

The physical and chemical properties of tert-butyl 4-oxopentanoate dictate its behavior in reactions and its handling requirements.

PropertyValueSource
Molecular Weight 172.22 g/mol PubChem[3]
Appearance Liquid (presumed)
XLogP3-AA 0.7PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 5PubChem[3]
Topological Polar Surface Area 43.4 ŲPubChem[3]
Storage Sealed in dry, 2-8°CLead Sciences[5]

Synthesis of tert-Butyl 4-Oxopentanoate

The primary route for synthesizing levulinate esters is the acid-catalyzed esterification of levulinic acid with the corresponding alcohol.[6] For tert-butyl 4-oxopentanoate, this involves the reaction of levulinic acid with a tert-butyl alcohol source.

Synthesis_Workflow Levulinic_Acid Levulinic Acid Intermediate Protonated Intermediate Levulinic_Acid->Intermediate Protonation tBuOH tert-Butanol tBuOH->Intermediate Nucleophilic Attack Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, BF₃·OEt₂) Acid_Catalyst->Levulinic_Acid Catalyzes Product tert-Butyl 4-Oxopentanoate Intermediate->Product Elimination of H₂O Water Water (byproduct)

Caption: Synthesis of tert-butyl 4-oxopentanoate via acid-catalyzed esterification.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative procedure based on established esterification principles.

  • Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. For reactions where water removal is critical, a Dean-Stark apparatus can be fitted between the flask and condenser.

  • Charging Reactants: Charge the flask with levulinic acid (1.0 eq), a suitable solvent such as dichloromethane (DCM) or toluene, and a source of the tert-butyl group, such as tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) or tert-butanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid. Boron trifluoride etherate (BF₃·OEt₂) is effective for this transformation.[7] Alternatively, sulfuric acid can be used, which is common for producing other butyl levulinate isomers.

  • Reaction: Stir the mixture at a suitable temperature (e.g., room temperature to reflux) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Upon completion, cool the reaction mixture and quench it by adding a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure tert-butyl 4-oxopentanoate.

  • Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and GC-Mass Spectrometry (GC-MS).

Reactivity and Applications in Drug Development

The synthetic utility of tert-butyl 4-oxopentanoate stems from its two distinct reactive sites.[1] This bifunctionality allows for sequential or orthogonal chemical modifications.

Reactivity_Diagram cluster_ketone Ketone Reactions cluster_ester Ester Reactions Main tert-Butyl 4-Oxopentanoate Reduction Reduction (e.g., NaBH₄) Main->Reduction Oxidation Oxidation (e.g., Baeyer-Villiger) Main->Oxidation Hydrolysis Acidic Hydrolysis (Deprotection) Main->Hydrolysis Amidation Nucleophilic Substitution (e.g., with Amines) Main->Amidation Product_Alcohol Secondary Alcohol Derivative Reduction->Product_Alcohol Product_Ester2 Acetate Ester Derivative Oxidation->Product_Ester2 Product_Acid Levulinic Acid Hydrolysis->Product_Acid Product_Amide Amide Derivative Amidation->Product_Amide

Caption: Key reaction pathways for tert-butyl 4-oxopentanoate's functional groups.

  • Ketone Group Reactions: The ketone can be reduced to a secondary alcohol or oxidized.[1] These transformations open pathways to a variety of chiral centers and further functionalization.

  • Ester Group Reactions: The tert-butyl ester can be hydrolyzed to reveal the carboxylic acid (levulinic acid) or undergo nucleophilic substitution to form amides.[1] Its primary role is as a robust protecting group that is easily removed when needed.[1]

A significant application of this compound is as a crucial intermediate in the synthesis of complex pharmaceutical building blocks. For example, it is a precursor in some patented processes for preparing (S)-tert-butyl 4,5-diamino-5-oxopentanoate, a key component in the development of novel therapeutics.[1][7] The synthesis of such molecules often requires careful protection and deprotection strategies, for which tert-butyl levulinate is ideally suited.[7]

Green Chemistry and Future Outlook

As a derivative of levulinic acid, which can be sourced from biomass, tert-butyl 4-oxopentanoate is part of a growing family of bio-based chemicals. While its primary use is in synthesis, related levulinate esters (like n-butyl levulinate) are explored as green solvents, plasticizers, flavoring agents, and potential biofuel additives.[8] This connection to renewable feedstocks enhances its appeal from a sustainability perspective, aligning with the principles of green chemistry.

Conclusion

Tert-butyl 4-oxopentanoate, or tert-butyl levulinate, is more than just a synonym; it is a strategically important molecule in organic synthesis. Its value lies in its bifunctional nature, allowing for diverse chemical transformations, and the presence of a tert-butyl ester that functions as an excellent protecting group. For researchers and drug development professionals, understanding the properties and reactivity of this compound provides a powerful tool for the construction of complex and high-value molecules. Its roots in bio-based levulinic acid further position it as a relevant building block for a more sustainable chemical industry.

References

  • BUTYL 4-OXOPENTANOATE - Ataman Kimya. [Link]

  • tert-Butyl 4-oxopentanoate | C9H16O3 | CID 15577827 - PubChem. [Link]

  • Butyl levulinate | C9H16O3 | CID 16331 - PubChem. [Link]

  • BUTYL LEVULINATE - Ataman Kimya. [Link]

  • tert-Butyl 4-oxopentanoate - Lead Sciences. [Link]

  • 2854-10-6|tert-butyl 4-oxopentanoate - Knight Chemicals Online. [Link]

  • Levulinic Acid: Types and Versatile Applications in Science and Industry. [Link]

  • Chemical Properties of Levulinic acid, butyl ester - Cheméo. [Link]

  • Kinetic and mechanistic investigation of Butyl Levulinate synthesis on ZSM-5 supported phosphomolybdic acid - PMC - NIH. [Link]

  • US10717703B2 - Processes for the preparation of (S)
  • BUTYL LEVULINATE. [Link]

  • Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles - MDPI. [Link]

  • Titania Nanotubes-Bonded Sulfamic Acid as an Efficient Heterogeneous Catalyst for the Synthesis of n-Butyl Levulinate - Frontiers. [Link]

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Exploratory

The Versatile Role of Tert-butyl 4-oxopentanoate in Organic Synthesis: A Mechanistic and Practical Guide

Introduction: A Bifunctional Building Block of Strategic Importance Tert-butyl 4-oxopentanoate, also known as tert-butyl levulinate, is a valuable bifunctional molecule in the arsenal of synthetic organic chemists.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Building Block of Strategic Importance

Tert-butyl 4-oxopentanoate, also known as tert-butyl levulinate, is a valuable bifunctional molecule in the arsenal of synthetic organic chemists.[1] Its structure, featuring both a ketone and a sterically hindered tert-butyl ester, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1] The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, stable under a variety of reaction conditions but readily removable under mild acidic conditions.[1] This unique combination of reactivity and stability makes tert-butyl 4-oxopentanoate a strategic starting material for the synthesis of a wide array of compounds, from heterocyclic systems to intermediates for blockbuster drugs. This guide provides an in-depth exploration of the mechanistic principles and practical applications of tert-butyl 4-oxopentanoate in organic reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The properties of tert-butyl 4-oxopentanoate are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₆O₃[2]
Molecular Weight172.22 g/mol [2]
AppearanceColorless to pale yellow liquid
Boiling Point106-108 °C at 5.5 mmHg
Density0.974 g/mL at 25 °C
Refractive Indexn20/D 1.427

Spectroscopic analysis is crucial for confirming the identity and purity of tert-butyl 4-oxopentanoate. The key spectral features are outlined below.

Spectroscopic Data
¹H NMR δ (ppm)
(CH₃)₃C-1.45 (s, 9H)
CH₃C=O2.19 (s, 3H)
-CH₂-2.56 (t, 2H)
-CH₂-2.78 (t, 2H)
¹³C NMR δ (ppm)
C=O (ketone)206.8
C=O (ester)171.8
(CH₃)₃C-80.6
-CH₂-37.8
-CH₂-27.9
(CH₃)₃C-28.0
CH₃C=O29.8
IR (cm⁻¹) Assignment
~1735C=O stretch (ester)
~1715C=O stretch (ketone)
Mass Spectrometry m/z
172.11[M]⁺
157.09[M - CH₃]⁺
117.09[M - C(CH₃)₃]⁺
101.06[M - OC(CH₃)₃]⁺
57.07[C(CH₃)₃]⁺ (base peak)

Core Reactivity and Mechanistic Pathways

The synthetic utility of tert-butyl 4-oxopentanoate stems from the distinct reactivity of its two functional groups. The ketone carbonyl is susceptible to nucleophilic attack and can participate in condensation reactions, while the tert-butyl ester provides a protected carboxylic acid that can be deprotected when needed.

The Paal-Knorr Synthesis: A Gateway to Heterocycles

The Paal-Knorr synthesis is a classic and highly effective method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[3] Tert-butyl 4-oxopentanoate, as a 1,4-dicarbonyl equivalent, is an excellent substrate for this transformation.

The reaction of tert-butyl 4-oxopentanoate with a primary amine to form a pyrrole derivative proceeds through a well-established mechanism.[3] The reaction is typically acid-catalyzed, which activates the carbonyl groups towards nucleophilic attack.

Paal_Knorr_Pyrrole cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 tert-butyl 4-oxopentanoate I1 Protonated Ketone R1->I1 H⁺ R2 R'-NH₂ I2 Hemiaminal I1->I2 R'-NH₂ attack I3 Enamine I2->I3 -H₂O I4 Cyclized Intermediate I3->I4 Intramolecular attack I5 Dehydrated Intermediate I4->I5 -H₂O P Substituted Pyrrole I5->P -H⁺

Caption: Paal-Knorr pyrrole synthesis workflow.

The reaction begins with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, increasing its electrophilicity. The primary amine then attacks the protonated carbonyl to form a hemiaminal intermediate.[3] Subsequent dehydration leads to the formation of an enamine, which then undergoes an intramolecular nucleophilic attack on the second carbonyl group to form a five-membered ring. A final dehydration step yields the aromatic pyrrole.

This protocol details the synthesis of a substituted pyrrole from tert-butyl 4-oxopentanoate and aniline, a common application of the Paal-Knorr synthesis.

Materials:

  • tert-butyl 4-oxopentanoate (1.0 eq)

  • Aniline (1.1 eq)

  • Glacial acetic acid (solvent)

  • Dean-Stark trap

  • Toluene (for azeotropic removal of water)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add tert-butyl 4-oxopentanoate and glacial acetic acid.

  • Add aniline to the mixture.

  • Fill the Dean-Stark trap with toluene and heat the reaction mixture to reflux.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the acetic acid under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)acetate.

The Tert-butyl Ester as a Protecting Group: Strategic Deprotection

The tert-butyl ester group is a cornerstone of protecting group strategy in organic synthesis. Its stability to a wide range of nucleophilic and basic conditions, coupled with its facile cleavage under mild acidic conditions, makes it an ideal choice for masking carboxylic acid functionalities during multi-step syntheses.

The cleavage of the tert-butyl ester proceeds via an A_AL_1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 tert-butyl ester I1 Protonated Ester R1->I1 H⁺ I2 Carboxylic Acid + tert-butyl cation I1->I2 Unimolecular cleavage P1 Carboxylic Acid P2 Isobutene I2->P2 -H⁺

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This is followed by the cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the corresponding carboxylic acid. The tert-butyl cation then readily eliminates a proton to form isobutene. This mechanism is favored due to the high stability of the tertiary carbocation intermediate.

This protocol provides a general procedure for the cleavage of a tert-butyl ester using trifluoroacetic acid, a common and effective reagent for this transformation.

Materials:

  • tert-butyl ester-containing compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester-containing compound in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise to the cooled solution. The amount of TFA can range from a few equivalents to being used as a co-solvent, depending on the substrate.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully remove the solvent and excess TFA under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help to remove residual TFA.

  • The crude carboxylic acid can then be purified by crystallization, precipitation, or chromatography as needed.

Applications in Drug Development and Bioactive Molecule Synthesis

The unique reactivity of tert-butyl 4-oxopentanoate has been leveraged in the synthesis of several important pharmaceutical agents and bioactive molecules.

Synthesis of Atorvastatin Intermediates

Atorvastatin, marketed as Lipitor, is a blockbuster drug used to lower cholesterol. The synthesis of key intermediates for atorvastatin can utilize a Paal-Knorr reaction involving a derivative of tert-butyl 4-oxopentanoate. For instance, a suitably functionalized 1,4-diketone derived from tert-butyl acetate is a precursor to the pyrrole core of atorvastatin.[4][5]

Synthesis of Rufinamide Analogues

Rufinamide is an antiepileptic drug used in the treatment of seizures associated with Lennox-Gastaut syndrome.[6] The synthesis of analogues of rufinamide can involve the construction of triazole rings, where precursors derived from reactions of tert-butyl esters may be employed.[7][8]

Conclusion: A Versatile Tool for Modern Organic Synthesis

Tert-butyl 4-oxopentanoate has proven to be a highly versatile and valuable building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations, from the construction of complex heterocyclic systems via the Paal-Knorr synthesis to its use as a protected carboxylic acid in multi-step synthetic sequences. The strategic application of its ketone and tert-butyl ester functionalities provides chemists with a powerful tool for the efficient and controlled synthesis of a diverse array of molecules, including those with significant biological activity. A thorough understanding of its reactivity and the underlying mechanistic principles is essential for harnessing its full potential in the design and execution of modern synthetic strategies.

References

  • Ataman Kimya. BUTYL 4-OXOPENTANOATE. Available at: [Link].

  • PubChem. tert-Butyl 4-oxopentanoate. Available at: [Link].

  • Google Patents. WO2010043849A1 - Process for the preparation of rufinamide.
  • ResearchGate. Biocatalytic synthesis of atorvastatin intermediates. Available at: [Link].

  • Sci-Hub. A Facile and Expeditious Microwave-Assisted Synthesis of Furo[3,4-b]indeno[2,1-f]quinolin-1-one DerivativesviaMulticomponent Reaction. Available at: [Link].

  • MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Available at: [Link].

  • PubMed. Mass Spectrometric Characterization of 4-oxopentanoic Acid and Gas-Phase Ion Fragmentation Mechanisms Studied Using a Triple Quadrupole and Time-Of-Flight Analyzer Hybrid System and Density Functional Theory. Available at: [Link].

  • ResearchGate. Scheme 30. Synthesis of rufinamide derivatives 3t. Available at: [Link].

  • NIH. Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Available at: [Link].

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available at: [Link].

  • Sci-Hub. A Facile and Expeditious Microwave-Assisted Synthesis of Furo[3,4-b]indeno[2,1-f]quinolin-1-one DerivativesviaMulticomponent Reaction. Available at: [Link].

  • NIST WebBook. Pentanoic acid, 4-oxo-, butyl ester. Available at: [Link].

  • Google Patents. US20140357871A1 - Process for preparation of rufinamide.
  • Atlantis Press. The synthesis of atorvastatin intermediates Yuanjun Huang1, a, Ting Liu2, b. Available at: [Link].

  • PubMed Central. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. Available at: [Link].

  • ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available at: [Link].

  • MDPI. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Available at: [Link].

  • ResearchGate. FT-IR spectrum of tert-butyl... Available at: [Link].

  • YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Available at: [Link].

  • Google Patents. EP2240442B1 - Preparation process useful in synthesis of atorvastatin.
  • Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Available at: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

  • Google Patents. CN112279791A - Method for preparing chiral tert-butyl sulfinamide.
  • Wikipedia. Paal–Knorr synthesis. Available at: [Link].

  • ResearchGate. The synthesis of atorvastatin intermediates. Available at: [Link].

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Utilization of tert-Butyl 4-Oxopentanoate in Complex Synthetic Routes

A Senior Application Scientist's Foreword: In the landscape of modern organic synthesis, the pursuit of efficiency and elegance is paramount. We no longer think of molecules as static entities but as dynamic tools.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Foreword: In the landscape of modern organic synthesis, the pursuit of efficiency and elegance is paramount. We no longer think of molecules as static entities but as dynamic tools. Bifunctional building blocks, which possess two distinct reactive sites, are central to this philosophy. They are the chess pieces of multi-step synthesis, allowing for sequential, orthogonal transformations that build molecular complexity with precision. Among these, tert-butyl 4-oxopentanoate stands out. It is not merely a reagent but a strategic linchpin. Its architecture—a ketone handle paired with a sterically hindered, acid-labile tert-butyl ester—offers a pre-packaged solution for protecting a carboxylic acid functionality while presenting a site for further elaboration. This guide moves beyond simple definitions to explore the causality behind its use, providing researchers with the foundational knowledge and actionable protocols to leverage this versatile molecule with confidence and creativity.

Section 1: The Strategic Value of tert-Butyl 4-Oxopentanoate

Molecular Architecture and Provenance

Tert-butyl 4-oxopentanoate, also known as tert-butyl levulinate, is a derivative of levulinic acid.[1][2] Levulinic acid is recognized by the U.S. Department of Energy as a top-tier, bio-based platform chemical, often derived from the hydrolysis of cellulosic biomass.[3][4] This positions its derivatives as key players in the development of greener and more sustainable chemical processes.[5]

Key Identifiers:

  • IUPAC Name: tert-butyl 4-oxopentanoate[2]

  • CAS Number: 2854-10-6[2]

  • Molecular Formula: C₉H₁₆O₃[1][2]

  • Molecular Weight: 172.22 g/mol [1][2]

  • Structure: CC(=O)CCC(=O)OC(C)(C)C[2]

The Power of Duality: Ketone and Protected Carboxyl

The synthetic utility of this molecule arises from its two distinct functional groups, which have orthogonal reactivity.

  • The Ketone: The ketone at the 4-position serves as a versatile electrophilic site. It is a robust handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, condensations, and additions. Its presence allows for the introduction of new functionalities and the extension of the carbon skeleton.[1]

  • The tert-Butyl Ester: The tert-butyl ester is a well-established and highly effective protecting group for the carboxylic acid. Its efficacy is rooted in two key principles:

    • Steric Hindrance: The bulky tert-butyl group physically shields the ester's carbonyl carbon, rendering it highly resistant to nucleophilic attack and hydrolysis under basic or neutral conditions.[1]

    • Acid-Labile Cleavage: Despite its stability, the ester can be cleaved under mild acidic conditions. This deprotection occurs via a mechanism that avoids harsh reagents, preserving sensitive functionalities elsewhere in the molecule.[1][6][7]

Rationale for Use: A Building Block for Complex Architectures

The decision to use tert-butyl 4-oxopentanoate is a strategic one, particularly in pharmaceutical and agrochemical research where multi-step syntheses are the norm.[1] It allows a synthetic chemist to:

  • Introduce a latent carboxylic acid: The protected carboxyl group can be carried through several synthetic steps that might involve strong bases or nucleophiles, only to be revealed at a later, more appropriate stage.

  • Perform sequential modifications: One can first perform chemistry at the ketone handle and then, in a subsequent step, deprotect the ester to reveal the carboxylic acid for further reactions, such as amide bond formation.

  • Access key intermediates: The molecule is a crucial intermediate in the synthesis of more complex structures, such as (S)-tert-butyl 4,5-diamino-5-oxopentanoate, a key component in drug discovery.[1][8]

Section 2: Core Applications & Mechanistic Insights

The primary value of tert-butyl 4-oxopentanoate lies in the selective deprotection of its ester group, a cornerstone of its application as a protecting group strategy.

The Deprotection of the tert-Butyl Ester

The cleavage of a tert-butyl ester under acidic conditions is a classic example of a unimolecular substitution (Sₙ1) pathway. The mechanism is predicated on the formation of the highly stable tert-butyl carbocation.

Mechanism of Acid-Catalyzed Deprotection:

  • Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., H⁺ from Trifluoroacetic Acid, TFA). This enhances the electrophilicity of the carbonyl carbon.

  • Carbocation Formation: The C-O single bond between the carboxyl group and the tert-butyl group cleaves, releasing the carboxylic acid and forming a resonance-stabilized tert-butyl carbocation. This is the rate-determining, unimolecular step.[9]

  • Elimination: The highly electrophilic carbocation rapidly undergoes an elimination reaction (E1), where a proton is abstracted by a weak base (like the counter-ion of the acid or the solvent), forming the neutral and volatile byproduct, isobutylene.

Caption: Acid-catalyzed deprotection of a tert-butyl ester via an Sₙ1 mechanism.

Synthetic Workflow: Sequential Modification

The true power of tert-butyl 4-oxopentanoate is realized in synthetic sequences where its two functional groups are addressed in separate, planned steps. A common workflow involves modifying the ketone first, followed by the deprotection of the ester.

Synthetic_Workflow start tert-Butyl 4-Oxopentanoate step1 Reaction at Ketone (e.g., Reductive Amination) start->step1 intermediate Modified Intermediate (Ester still protected) step1->intermediate step2 Acid-Catalyzed Deprotection (e.g., TFA in DCM) intermediate->step2 final_product Final Product with Free Carboxylic Acid step2->final_product

Caption: A logical workflow for the sequential modification of the molecule.

Section 3: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and in-process controls to ensure success.

Protocol: Acid-Catalyzed Deprotection of tert-Butyl 4-Oxopentanoate

This protocol describes the cleavage of the tert-butyl ester to yield 4-oxopentanoic acid (levulinic acid).

Materials & Equipment:

  • tert-Butyl 4-oxopentanoate (1.0 eq)

  • Dichloromethane (DCM), anhydrous (approx. 5-10 mL per mmol of substrate)

  • Trifluoroacetic acid (TFA) (5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • TLC plates (silica gel), developing chamber, and appropriate eluent (e.g., 30-50% Ethyl Acetate in Hexanes)

Procedure:

  • Reaction Setup: Dissolve tert-butyl 4-oxopentanoate in anhydrous DCM in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes to bring the temperature to 0 °C.

  • Acid Addition: Add the trifluoroacetic acid to the stirred solution dropwise over 5 minutes. Causality Note: Slow addition prevents a rapid exotherm. Cooling is essential to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC every 30 minutes.

  • In-Process Control (TLC): Spot the reaction mixture against the starting material. The disappearance of the starting material spot (higher Rƒ) and the appearance of a new, more polar product spot (lower Rƒ, often near the baseline) indicates reaction completion. A typical run time is 1-4 hours.

  • Workup - Quenching: Once the reaction is complete, carefully concentrate the mixture using a rotary evaporator to remove the bulk of the DCM and excess TFA.

  • Neutralization: Re-dissolve the residue in DCM or ethyl acetate. Transfer the solution to a separatory funnel and slowly add saturated NaHCO₃ solution until gas evolution (CO₂) ceases. This neutralizes the acidic TFA.

  • Extraction: Extract the aqueous layer with two additional portions of DCM or ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-oxopentanoic acid.

  • Purification: The resulting product is often of sufficient purity for subsequent steps. If necessary, it can be purified further by silica gel chromatography.

Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol outlines a common method for preparing tert-butyl 4-oxopentanoate from levulinic acid.

Materials & Equipment:

  • Levulinic acid (1.0 eq)

  • tert-Butyl 2,2,2-trichloroacetimidate (1.5 eq) or isobutylene gas

  • Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq, catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure (using tert-Butyl 2,2,2-trichloroacetimidate):

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add levulinic acid and anhydrous DCM.

  • Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate to the solution.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add boron trifluoride etherate. Causality Note: BF₃·OEt₂ is a Lewis acid that activates the imidate, facilitating the transfer of the tert-butyl group.[8] The reaction is exothermic and requires cooling.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Extract the mixture with DCM. Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 4-oxopentanoate.

Section 4: Data & Comparative Analysis

The choice of deprotection reagent is critical and depends on the sensitivity of other functional groups in the molecule.

Table 1: Common Reagents for tert-Butyl Ester Deprotection

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Compatibility Issues
TFA / DCM 10-50% TFA in DCM, 0 °C to RT, 1-4 hHighly effective, volatile reagents and byproducts are easy to remove.[10]Strongly acidic; can remove other acid-labile groups (Boc, Trityl, ketals).[6]
HCl (gas or solution) 4M HCl in Dioxane or EtOAc, RT, 1-12 hCost-effective, provides a non-nucleophilic counter-ion.Corrosive; can be incompatible with certain acid-sensitive groups.
Aqueous H₃PO₄ 85% H₃PO₄ in water/co-solvent, RT to 50 °CEnvironmentally benign, mild, and selective for t-butyl groups over many others.[7]Workup can be more involved; not suitable for water-sensitive compounds.
Catalytic Lewis/Brønsted Acid e.g., Er(OTf)₃, Tf₂NH, Mg(ClO₄)₂Very mild conditions, can offer high selectivity.[7][11]Catalysts can be expensive; may require specific reaction conditions.

References

  • Ataman Kimya. BUTYL 4-OXOPENTANOATE. Available from: [Link]

  • Open Access Government. Levulinic Acid: Types and Versatile Applications in Science and Industry. Available from: [Link]

  • The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available from: [Link]

  • PubChem. tert-Butyl 4-oxopentanoate | C9H16O3 | CID 15577827. Available from: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • Google Patents. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • AME Publishing Company. A Review on the conversion of levulinic acid and its esters to various useful chemicals. Available from: [Link]

  • National Institutes of Health (NIH). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles - PMC. Available from: [Link]

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available from: [Link]

  • ACS Publications. Synthesis and Applications of Alkyl Levulinates | ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Materials International. Levulinic Acid as a Chemical Platform to Polymers. Available from: [Link]

  • Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]

  • ResearchGate. How can I deprotect esters using TFA?. Available from: [Link]

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Application

The Strategic Utility of tert-Butyl 4-Oxopentanoate in the Assembly of Complex Molecules: Application Notes and Protocols

Introduction: Unveiling the Potential of a Bifunctional Building Block In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, tert-butyl 4-oxopentanoate, also known as tert-butyl levulinate, has emerged as a particularly versatile and valuable synthon. Its unique bifunctional nature, possessing both a ketone and a sterically hindered tert-butyl ester, offers a powerful handle for a diverse array of chemical transformations.[1] This dual reactivity, coupled with the advantageous properties of the tert-butyl ester as a protecting group, positions tert-butyl 4-oxopentanoate as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and natural products.[1]

This application note provides an in-depth exploration of the synthetic utility of tert-butyl 4-oxopentanoate. We will delve into the fundamental reactivity of its functional groups and present detailed, field-proven protocols for its application in several cornerstone reactions of organic chemistry. The causality behind experimental choices will be elucidated, providing researchers, scientists, and drug development professionals with the practical knowledge to effectively harness the potential of this remarkable building block.

Physicochemical Properties and Synthetic Rationale

The strategic advantage of tert-butyl 4-oxopentanoate lies in the orthogonal reactivity of its two functional groups and the inherent properties of the tert-butyl ester.

PropertyValueSignificance in Synthesis
Molecular Formula C₉H₁₆O₃Provides a 5-carbon backbone with two oxygen functionalities.
Molecular Weight 172.22 g/mol [1]
Boiling Point Approx. 215-217 °CAllows for purification by distillation.
Key Functional Groups Ketone, tert-Butyl EsterEnables a wide range of selective chemical transformations.

The ketone functionality serves as a reactive site for nucleophilic additions and condensations, forming new carbon-carbon and carbon-heteroatom bonds. Concurrently, the tert-butyl ester provides robust protection of the carboxylic acid moiety. Its steric bulk prevents unwanted reactions under a variety of conditions, yet it can be readily cleaved under mild acidic conditions to unveil the free carboxylic acid for further functionalization.[1] This "protect and then react" strategy is a cornerstone of modern multi-step synthesis.

Core Applications and Detailed Protocols

The following sections detail the application of tert-butyl 4-oxopentanoate in several key synthetic transformations, complete with step-by-step protocols.

Heterocycle Synthesis: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a powerful method for the construction of substituted pyrroles, a common motif in biologically active molecules. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While tert-butyl 4-oxopentanoate is a γ-keto ester and not a 1,4-dicarbonyl compound, its enolate can undergo reactions to generate a 1,4-dicarbonyl intermediate, which then cyclizes. A more direct approach involves a preliminary reaction to introduce the second carbonyl group. A highly efficient modern alternative involves a one-pot, continuous flow synthesis that leverages the in-situ hydrolysis of a tert-butyl ester.

Conceptual Workflow: Paal-Knorr Pyrrole Synthesis

G A tert-Butyl 4-oxopentanoate D Intermediate Iminium Ion A->D + R-NH2, H+ B Primary Amine (R-NH2) B->D C Acid Catalyst (e.g., p-TsOH) C->D E Enamine Intermediate D->E - H+ F Cyclization & Dehydration E->F Intramolecular attack G Substituted Pyrrole F->G - H2O H tert-Butanol + H2O F->H G A tert-Butyl 4-oxopentanoate D Intermediate Hydrazone A->D + NH2NH2·H2O B Hydrazine Hydrate (NH2NH2·H2O) B->D C Solvent (e.g., Ethanol) C->D E Intramolecular Cyclization D->E Heat F Dehydration E->F Intramolecular attack H tert-Butanol + H2O E->H G 6-Methyl-4,5-dihydropyridazin-3(2H)-one F->G - H2O

Sources

Method

Application Note: High-Resolution Analytical Strategies for Purity Determination of Tert-butyl 4-oxopentanoate

Introduction Tert-butyl 4-oxopentanoate, also known as tert-butyl levulinate, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and as a bio-based solv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-oxopentanoate, also known as tert-butyl levulinate, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and as a bio-based solvent and fuel additive. Its bifunctional nature, containing both a ketone and a sterically hindered tert-butyl ester group, makes it a valuable building block in complex molecular architectures. The tert-butyl ester moiety serves as a convenient protecting group that can be selectively removed under mild acidic conditions. Given its role as a precursor in multi-step syntheses, particularly for chiral molecules like (S)-tert-butyl 4,5-diamino-5-oxopentanoate, the purity of tert-butyl 4-oxopentanoate is of paramount importance to ensure the desired reaction outcomes, yield, and safety profile of the final product.

This application note provides a comprehensive guide to the analytical methodologies for the stringent purity assessment of tert-butyl 4-oxopentanoate. We will delve into the technical details of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed protocols and the scientific rationale behind the experimental choices.

Potential Impurities in Tert-butyl 4-oxopentanoate

A thorough understanding of the synthesis process is crucial for identifying potential impurities. The most common method for synthesizing tert-butyl 4-oxopentanoate is the acid-catalyzed esterification of 4-oxopentanoic acid (levulinic acid) with tert-butyl alcohol. Another reported route involves a Grignard-based synthesis.

Based on these synthetic pathways, the primary impurities to monitor include:

  • Unreacted Starting Materials: 4-oxopentanoic acid and tert-butyl alcohol.

  • Byproducts of Side Reactions: Di-tert-butyl ether (from the self-condensation of tert-butyl alcohol under acidic conditions), and potentially products from the degradation of 4-oxopentanoic acid.

  • Residual Solvents: Solvents used during the reaction or purification, such as toluene or tetrahydrofuran (THF).

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like tert-butyl 4-oxopentanoate. Its high resolution and sensitivity make it ideal for separating the main component from volatile impurities such as residual solvents and starting materials.

Causality Behind Experimental Choices in GC-FID Method Development:
  • Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is chosen for its versatility in separating compounds with a range of polarities, from non-polar residual solvents to the more polar ketone and ester functionalities of the analyte and its potential impurities.

  • Injector and Detector Temperature: The injector temperature is set significantly higher than the boiling point of the analytes to ensure rapid and complete vaporization without thermal degradation. The FID detector is also maintained at a high temperature to prevent condensation and ensure efficient ionization of the eluted compounds.

  • Oven Temperature Program: A temperature gradient program is employed to achieve a good balance between resolution and analysis time. The initial low temperature allows for the separation of highly volatile components, while the gradual ramp to a higher temperature facilitates the elution of the main analyte and less volatile impurities in a reasonable timeframe.

Protocol for GC-FID Purity Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Capillary GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, (5%-phenyl)-methylpolysiloxane stationary phase

Reagents:

  • High-purity helium or nitrogen as carrier gas

  • High-purity hydrogen and air for FID

  • Dichloromethane (DCM) or a suitable high-purity solvent for sample dilution

Experimental Parameters:

ParameterValue/Type
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 250 °CHold: 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation:

  • Accurately weigh approximately 50 mg of the tert-butyl 4-oxopentanoate sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

Data Analysis:

The purity is determined by the area percent method. The percentage purity is calculated by dividing the peak area of tert-butyl 4-oxopentanoate by the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in DCM weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report qNMR_Logic cluster_measurement NMR Measurement cluster_knowns Known Parameters Analyte Analyte Signal (tert-butyl group, 9H) Analyte_Integral Integral (I_analyte) Analyte->Analyte_Integral Standard Internal Standard Signal (Maleic Acid, 2H) Standard_Integral Integral (I_std) Standard->Standard_Integral Calculation Purity Calculation Formula Analyte_Integral->Calculation Standard_Integral->Calculation Masses Masses (m_analyte, m_std) Masses->Calculation MWs Molecular Weights (MW_analyte, MW_std) MWs->Calculation Protons Proton Counts (N_analyte, N_std) Protons->Calculation Std_Purity Standard Purity (P_std) Std_Purity->Calculation Result Absolute Purity (%) Calculation->Result

Application

Tert-Butyl Levulinate: A Bio-Derived Platform Chemical for Green Chemistry Applications

Introduction: The Imperative for Greener Chemical Solutions In the global pursuit of sustainable industrial practices, the reliance on petrochemical feedstocks is increasingly being challenged by the need for renewable a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Chemical Solutions

In the global pursuit of sustainable industrial practices, the reliance on petrochemical feedstocks is increasingly being challenged by the need for renewable and environmentally benign alternatives. Levulinic acid, a versatile platform chemical readily derived from the acid-catalyzed hydrolysis of cellulosic biomass, stands at the forefront of this transition.[1] Its ester derivatives, particularly the butyl levulinates, are emerging as promising green solvents, biofuel additives, and versatile intermediates for the synthesis of fine chemicals and polymers.[2] This guide focuses specifically on tert-butyl levulinate, an isomer with unique properties and applications rooted in the principles of green chemistry.

Tert-butyl levulinate's bio-based origin, biodegradability, and low toxicity profile make it an attractive substitute for conventional, often hazardous, petroleum-derived chemicals. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols to facilitate the exploration and implementation of tert-butyl levulinate in various green chemistry contexts. We will delve into its synthesis, its application as a biofuel additive and green solvent, and its potential as a building block for more complex molecules, all while grounding the discussion in practical, field-proven insights and methodologies.

Synthesis of Tert-Butyl Levulinate: A Green Chemistry Approach

The traditional synthesis of alkyl levulinates involves the Fischer esterification of levulinic acid with the corresponding alcohol, often catalyzed by mineral acids like sulfuric acid.[3] While effective, this method can present challenges related to catalyst separation, reactor corrosion, and waste generation. A greener alternative for the synthesis of tert-butyl levulinate involves the acid-catalyzed addition of isobutene to levulinic acid. This method avoids the formation of water as a byproduct, simplifying purification and improving atom economy.

Logical Workflow for Tert-Butyl Levulinate Synthesis

cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_purification Purification Levulinic Acid Levulinic Acid Batch Reactor Batch Reactor Levulinic Acid->Batch Reactor Isobutene Isobutene Isobutene->Batch Reactor Solid Acid Catalyst (e.g., Amberlyst-15) Solid Acid Catalyst (e.g., Amberlyst-15) Solid Acid Catalyst (e.g., Amberlyst-15)->Batch Reactor Filtration Filtration Batch Reactor->Filtration Reaction Mixture Distillation Distillation Filtration->Distillation Crude Product Product tert-Butyl Levulinate Distillation->Product

Caption: Workflow for the synthesis of tert-butyl levulinate.

Protocol 1: Synthesis of Tert-Butyl Levulinate from Levulinic Acid and Isobutene

This protocol is adapted from the work of Démolis et al. (2017), which demonstrates a solvent-free approach using a reusable solid acid catalyst.

Materials:

  • Levulinic acid (98% purity)

  • Isobutene (liquefied)

  • Amberlyst-15 (or a similar sulfonic acid-functionalized ion-exchange resin)

  • Anhydrous sodium sulfate

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

Equipment:

  • High-pressure batch reactor equipped with a magnetic stirrer and temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80°C for 12 hours prior to use.

  • Reaction Setup: In a high-pressure batch reactor, add levulinic acid and the dried Amberlyst-15 catalyst. A typical reactant to catalyst ratio is 10:1 by weight.

  • Reactant Addition: Cool the reactor to -10°C and carefully add liquefied isobutene. The molar ratio of isobutene to levulinic acid should be in excess, typically 2:1, to drive the reaction to completion.

  • Reaction: Seal the reactor and heat to 80°C with vigorous stirring. Maintain the reaction at this temperature for 24 hours.

  • Workup:

    • Cool the reactor to room temperature and carefully vent any unreacted isobutene in a well-ventilated fume hood.

    • Dilute the reaction mixture with dichloromethane.

    • Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with dichloromethane, dried, and stored for reuse.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any unreacted levulinic acid, followed by a wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the dichloromethane using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure tert-butyl levulinate.

Expected Yield: A yield of approximately 70% can be expected under these conditions.

Green Chemistry Applications of Tert-Butyl Levulinate

The unique molecular structure of tert-butyl levulinate, combining a bulky tert-butyl group with the keto-ester functionality, imparts properties that make it a valuable component in several green chemistry applications.

Biofuel Additive

Alkyl levulinates are recognized as promising biofuel additives that can improve the properties of gasoline and diesel fuels.[1] While much of the research has focused on n-butyl levulinate, the properties of tert-butyl levulinate suggest it could also be a valuable component.

Key Advantages as a Fuel Additive:

  • Renewable Origin: Derived from biomass, it reduces the carbon footprint of transportation fuels.

  • Oxygenate: The presence of oxygen in the molecule can lead to more complete combustion, potentially reducing emissions of particulate matter and carbon monoxide.[1]

  • Improved Fuel Properties: Butyl levulinates have been shown to improve lubricity and possess a high flash point, enhancing fuel safety.[1] N-butyl levulinate also exhibits good miscibility with diesel even at low temperatures, a property that is likely shared by the tert-butyl isomer.[1]

Comparative Fuel Properties:

Propertytert-Butyl Levulinate (Predicted)n-Butyl LevulinateConventional Diesel
Cetane Number LowVery Low40-55
Oxygen Content (%) ~27.8~27.80
Lower Heating Value (MJ/kg) ~28-30~29~43
Flash Point (°C) >90>9052-96
Water Solubility Low1.3 wt%Insoluble

Note: Data for tert-butyl levulinate is largely extrapolated and requires further experimental verification. Data for n-butyl levulinate is from various sources.[1][4][5]

Protocol 2: Evaluation of Tert-Butyl Levulinate as a Gasoline Additive

This protocol outlines a general procedure for blending tert-butyl levulinate with gasoline and evaluating key fuel properties.

Materials:

  • Tert-butyl levulinate (high purity)

  • Gasoline (unleaded, without oxygenates)

  • Octane engine

  • Volatility testing apparatus (e.g., Reid vapor pressure bomb)

Procedure:

  • Blending: Prepare blends of tert-butyl levulinate in gasoline at various concentrations (e.g., 5%, 10%, 20% by volume). Ensure thorough mixing.

  • Octane Rating: Determine the Research Octane Number (RON) and Motor Octane Number (MON) of the blends using a standard octane engine according to ASTM D2699 and ASTM D2700, respectively.

  • Volatility: Measure the Reid Vapor Pressure (RVP) of the blends according to ASTM D323 to assess their volatility.

  • Distillation Curve: Determine the distillation characteristics of the blends according to ASTM D86.

  • Data Analysis: Compare the properties of the blends to the base gasoline to evaluate the effect of tert-butyl levulinate on these key fuel parameters.

Green Solvent

The search for environmentally friendly solvents is a cornerstone of green chemistry. Tert-butyl levulinate, with its bio-based origin, low toxicity, and biodegradability, is a promising candidate to replace hazardous conventional solvents like toluene and hexane.

Key Advantages as a Green Solvent:

  • High Boiling Point and Low Vapor Pressure: Reduces volatile organic compound (VOC) emissions.

  • Good Solvency: The keto and ester functional groups provide polarity, allowing it to dissolve a range of organic compounds.

  • Biodegradable: Minimizes environmental persistence.

  • Low Toxicity: Safer for human health and the environment compared to many traditional solvents.

Potential Applications:

  • Extractions: Can be used for the extraction of natural products such as essential oils and bioactive compounds.

  • Organic Reactions: Can serve as a reaction medium for various organic transformations.

  • Formulations: Can be used in the formulation of personal care products, cleaners, and coatings.

Platform Chemical for Synthesis

Tert-butyl levulinate's bifunctional nature (a ketone and an ester) makes it a versatile starting material for the synthesis of other valuable chemicals.

Reaction Pathway to Gamma-Valerolactone (GVL):

tert-Butyl Levulinate tert-Butyl Levulinate Hydrogenation Hydrogenation (e.g., H2, Ru/C) tert-Butyl Levulinate->Hydrogenation Intermediate tert-Butyl 4-hydroxypentanoate Hydrogenation->Intermediate Intramolecular\nTransesterification Intramolecular Transesterification Intermediate->Intramolecular\nTransesterification Gamma-Valerolactone Gamma-Valerolactone Intramolecular\nTransesterification->Gamma-Valerolactone tert-Butanol tert-Butanol Intramolecular\nTransesterification->tert-Butanol Byproduct

Sources

Technical Notes & Optimization

Troubleshooting

tert-butyl 4-oxopentanoate decomposition pathways and prevention

Welcome to the technical support resource for tert-butyl 4-oxopentanoate (also known as tert-butyl levulinate). This guide is designed for researchers, scientists, and drug development professionals who utilize this vers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for tert-butyl 4-oxopentanoate (also known as tert-butyl levulinate). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule in their work. As a key building block in advanced organic synthesis, its stability is paramount to achieving reliable and reproducible experimental outcomes.[1] This document provides in-depth, field-proven insights into the decomposition pathways of tert-butyl 4-oxopentanoate and offers robust troubleshooting guides and protocols to prevent degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and stability of tert-butyl 4-oxopentanoate.

Q1: What is tert-butyl 4-oxopentanoate and what are its primary applications?

A1: Tert-butyl 4-oxopentanoate (CAS 2854-10-6) is an organic compound featuring both a ketone and a tert-butyl ester functional group.[2] This bifunctional nature makes it a valuable intermediate in chemical synthesis. Its most common application is in multi-step syntheses where the tert-butyl ester serves as a protecting group for the carboxylic acid. This group provides steric protection and can be selectively removed under mild acidic conditions, a crucial feature in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1]

Q2: What are the primary factors that cause the decomposition of tert-butyl 4-oxopentanoate?

A2: The molecule is generally stable under standard ambient conditions. However, its integrity can be compromised by several factors:

  • Acids: The tert-butyl ester is highly susceptible to cleavage in the presence of strong acids (e.g., trifluoroacetic acid, sulfuric acid) and even trace acidic impurities, which catalyze its hydrolysis back to 4-oxopentanoic acid (levulinic acid) and isobutylene.[1][3]

  • Strong Bases: Basic conditions can induce saponification of the ester, yielding the corresponding carboxylate salt and tert-butanol.[1]

  • Strong Oxidizing Agents: These agents can cleave the carbon-carbon bond adjacent to the ketone, leading to the formation of other carboxylic acids.[1]

  • High Temperatures: Elevated temperatures, especially above its flash point of ~85°C, can cause thermal decomposition, releasing gases such as carbon monoxide and carbon dioxide.

Q3: How should I properly store this reagent to ensure its long-term stability?

A3: Proper storage is critical for maintaining the purity and reactivity of tert-butyl 4-oxopentanoate. Follow these guidelines:

  • Container: Store in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.

  • Environment: Keep the container in a cool, dry, and well-ventilated area.[4]

  • Avoid Incompatibles: Store away from heat sources, open flames, direct sunlight, and incompatible materials such as strong acids, bases, and oxidizing agents.

Table 1: Storage Condition Summary

ParameterRecommendationRationale
Temperature Store at room temperature, away from heat.Prevents thermal degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage.Minimizes exposure to moisture and oxygen.
Container Tightly sealed, chemically resistant glass.Prevents contamination and reaction with container material.
Light Store in an opaque or amber bottle.Protects from potential light-induced degradation.

Q4: What are the visual or analytical signs that my sample of tert-butyl 4-oxopentanoate has degraded?

A4: While the compound is a colorless to light yellow liquid, visual inspection alone is insufficient.[5] The primary indicators of degradation are analytical:

  • NMR Spectroscopy: In ¹H NMR, the appearance of a broad singlet around 10-12 ppm suggests the formation of the carboxylic acid (4-oxopentanoic acid). The disappearance or integration decrease of the characteristic tert-butyl singlet at ~1.4 ppm is another key indicator.

  • LC-MS/GC-MS: The appearance of a new peak with a mass corresponding to 4-oxopentanoic acid (116.11 g/mol ) or other byproducts confirms degradation.

  • FT-IR Spectroscopy: A broadening of the O-H stretch region (around 3000 cm⁻¹) can indicate the presence of the carboxylic acid hydrolysis product.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experiments involving tert-butyl 4-oxopentanoate.

Issue 1: Low yield in a reaction where the tert-butyl ester must remain intact.

  • Symptom: Post-reaction analysis (NMR, LC-MS) reveals the presence of 4-oxopentanoic acid or its subsequent reaction products.

  • Possible Cause: Unintentional cleavage of the tert-butyl ester due to acidic conditions. Many reagents (e.g., amine salts, Lewis acids) or solvents can be latently acidic or contain acidic impurities.

  • Causality: The tert-butyl ester is designed to be labile under acidic conditions. The mechanism involves protonation of the ester carbonyl, followed by the loss of the stable tert-butyl carbocation in an SN1-type cleavage.[6]

  • Solution & Protocol:

    • Reagent Purity Check: Ensure all reagents are free from acidic impurities. For example, amine reagents should be freshly distilled or washed with a mild base and dried.

    • Solvent Neutralization: If using chlorinated solvents like dichloromethane, which can generate HCl over time, pass them through a plug of basic alumina before use.

    • Use of a Non-Nucleophilic Base: If the reaction tolerates it, add a hindered, non-nucleophilic base like proton sponge or 2,6-lutidine to scavenge any stray protons without interfering with the primary reaction.

Issue 2: Unexpected side-product formation during a reaction targeting the ketone.

  • Symptom: Mass spectrometry identifies products corresponding to the reduction of both the ketone and the ester, or nucleophilic attack at the ester carbonyl.

  • Possible Cause: Use of a non-selective or overly reactive reagent.

  • Causality: The molecule has two electrophilic sites: the ketone and the ester carbonyl.[1] While the ketone is generally more reactive towards nucleophiles, strong and unhindered reagents can attack both. For instance, a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) will reduce both functional groups to the corresponding diol.[1]

  • Solution & Protocol:

    • Selective Reagent Selection: Choose reagents with known selectivity. For reducing the ketone in the presence of the ester, Sodium Borohydride (NaBH₄) is the reagent of choice as it is generally unreactive towards esters.[1]

    • Reaction Condition Optimization: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to enhance selectivity and reduce the rate of undesired side reactions.

    • Protecting Group Strategy: In cases with highly reactive nucleophiles (e.g., Grignard reagents), it may be necessary to first protect the ketone as a ketal before performing the reaction at the ester site.[1]

Issue 3: Product degradation during purification by column chromatography.

  • Symptom: Fractions collected from a silica gel column show the presence of 4-oxopentanoic acid, and overall recovery is low.

  • Possible Cause: Standard silica gel is inherently acidic and can catalyze the hydrolysis of the tert-butyl ester.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel create a locally acidic environment, which is sufficient to cleave the acid-sensitive tert-butyl ester during its transit through the column.

  • Solution & Protocol:

    • Neutralize the Stationary Phase: Prepare a slurry of silica gel in the desired eluent and add ~1% (v/v) of a base like triethylamine or ammonia solution. Mix thoroughly before packing the column. This will neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, for the purification.

    • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends in contact with the stationary phase.

Section 3: Key Decomposition Pathways

Understanding the mechanisms of decomposition is fundamental to preventing it.

1. Acid-Catalyzed Hydrolysis (Deprotection)

This is the most common and often desired decomposition pathway for removing the tert-butyl protecting group. It proceeds via an SN1 mechanism due to the formation of the highly stable tertiary carbocation.

  • Step 1: Protonation of the ester carbonyl oxygen by an acid catalyst (H-A).

  • Step 2: Cleavage of the carbon-oxygen bond to form the carboxylic acid and a stable tert-butyl carbocation. This is the rate-determining step.[6]

  • Step 3: The tert-butyl carbocation eliminates a proton to form isobutylene, regenerating the acid catalyst.[3]

G cluster_0 Acid-Catalyzed Hydrolysis (SN1 Mechanism) A tert-Butyl 4-Oxopentanoate B Protonated Ester Intermediate A->B + H-A C 4-Oxopentanoic Acid B->C Rate-Determining Step D tert-Butyl Cation B->D E Isobutylene D->E - H⁺ (to A⁻) HA H-A (Acid) E->HA Regenerates Catalyst A_minus A⁻

Caption: SN1 mechanism for acid-catalyzed decomposition.

2. Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the ester undergoes nucleophilic acyl substitution.

  • Step 1: A hydroxide ion (or other base) attacks the electrophilic carbonyl carbon of the ester.

  • Step 2: A tetrahedral intermediate is formed.

  • Step 3: The intermediate collapses, expelling the tert-butoxide as the leaving group.

  • Step 4: An acid-base reaction occurs where the tert-butoxide deprotonates the newly formed carboxylic acid, resulting in the final carboxylate salt and tert-butanol.

G cluster_1 Base-Catalyzed Hydrolysis (Saponification) A tert-Butyl 4-Oxopentanoate B Tetrahedral Intermediate A->B + OH⁻ C 4-Oxopentanoic Acid + tert-Butoxide B->C Collapse D Carboxylate Salt + tert-Butanol C->D Proton Transfer OH OH⁻ (Base)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of tert-Butyl 4-Oxopentanoate via NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of complex molecules, intermediates s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of complex molecules, intermediates such as tert-butyl 4-oxopentanoate (also known as tert-butyl levulinate) play a crucial role.[1] This bifunctional molecule, featuring both a ketone and a tert-butyl ester, is a valuable building block in organic synthesis.[1] Its structural integrity is paramount to the success of subsequent synthetic steps. This guide provides an in-depth comparison of spectroscopic methods for the structural validation of tert-butyl 4-oxopentanoate, with a primary focus on the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of ¹H and ¹³C NMR, contextualize these findings with data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), and provide actionable experimental protocols.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool for synthetic chemists. For a molecule like tert-butyl 4-oxopentanoate, NMR provides a definitive fingerprint of its structure.

Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of tert-butyl 4-oxopentanoate is characterized by its clarity and the distinct signals corresponding to the different proton environments within the molecule. By analyzing the chemical shift (δ), integration, and multiplicity of each signal, we can confidently assign the protons to their respective positions.

A typical ¹H NMR spectrum of tert-butyl 4-oxopentanoate will exhibit four distinct signals:

  • A sharp singlet at approximately δ 1.45 ppm: This signal, integrating to nine protons, is the hallmark of the tert-butyl group. The magnetic equivalence of the nine protons on the three methyl groups results in a single, intense peak.[2]

  • A singlet at approximately δ 2.19 ppm: Integrating to three protons, this signal corresponds to the methyl group adjacent to the ketone carbonyl. Its singlet nature arises from the absence of neighboring protons.

  • A triplet at approximately δ 2.57 ppm: This signal, integrating to two protons, is assigned to the methylene group (CH₂ ) adjacent to the ester carbonyl. The signal is split into a triplet by the two neighboring protons on the adjacent methylene group.

  • A triplet at approximately δ 2.76 ppm: Integrating to two protons, this signal represents the methylene group (CH₂ ) adjacent to the ketone carbonyl. Similarly, it appears as a triplet due to coupling with the adjacent methylene protons.

Table 1: Summary of ¹H NMR Spectral Data for tert-Butyl 4-Oxopentanoate

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
~1.459HSinglet (s)-C(CH₃ )₃
~2.193HSinglet (s)-C(=O)CH₃
~2.572HTriplet (t)-CH₂ COO-
~2.762HTriplet (t)-CH₂ C(=O)-

The clear separation of these signals and their characteristic multiplicities provide a robust validation of the pentanoate backbone and the presence of the tert-butyl ester and methyl ketone functionalities.

Unveiling the Carbon Skeleton with ¹³C NMR

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule. Each unique carbon atom in tert-butyl 4-oxopentanoate gives rise to a distinct signal, allowing for a complete accounting of the carbon skeleton.

The expected signals in the ¹³C NMR spectrum are as follows:

  • Signals for the carbonyl carbons: Two distinct signals in the downfield region correspond to the two carbonyl carbons. The ketone carbonyl is typically observed around δ 206.5 ppm, while the ester carbonyl appears at a slightly upfield position, around δ 172.8 ppm.

  • Signals for the tert-butyl group: The quaternary carbon of the tert-butyl group gives a signal around δ 80.6 ppm, and the three equivalent methyl carbons resonate around δ 28.1 ppm.

  • Signals for the methylene carbons: The methylene carbon adjacent to the ketone appears at approximately δ 37.9 ppm, while the methylene carbon alpha to the ester is found around δ 27.9 ppm.

  • Signal for the ketone's methyl carbon: The methyl carbon of the acetyl group is typically observed at approximately δ 29.9 ppm.

Table 2: Summary of ¹³C NMR Spectral Data for tert-Butyl 4-Oxopentanoate

Chemical Shift (δ, ppm)Assignment
~206.5C =O (Ketone)
~172.8C =O (Ester)
~80.6-C (CH₃)₃
~37.9-C H₂C(=O)-
~29.9-C(=O)C H₃
~28.1-C(C H₃)₃
~27.9-C H₂COO-

The combination of ¹H and ¹³C NMR data provides an unambiguous and comprehensive structural confirmation of tert-butyl 4-oxopentanoate.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is the gold standard for structural elucidation, other spectroscopic methods provide valuable, complementary information.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For tert-butyl 4-oxopentanoate, the IR spectrum will be dominated by the characteristic stretching vibrations of the two carbonyl groups.

  • Ketone C=O Stretch: A strong absorption band is expected in the region of 1720-1700 cm⁻¹.

  • Ester C=O Stretch: Another strong absorption will be observed at a slightly higher frequency, typically between 1750-1730 cm⁻¹.

  • C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will be present in the 1300-1000 cm⁻¹ region.

The presence of two distinct carbonyl peaks is a strong indicator of the keto-ester functionality.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization. For tert-butyl 4-oxopentanoate (MW: 172.22 g/mol ), the molecular ion peak (M⁺) may be observed at m/z 172.[3]

The fragmentation pattern in Electron Ionization (EI) MS is particularly informative. Key fragmentation pathways for esters and ketones include:

  • Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. For the ketone, this can lead to the formation of an acylium ion at m/z 43 (CH₃CO⁺).

  • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, which is present in tert-butyl 4-oxopentanoate. This can lead to the loss of a neutral alkene and the formation of a radical cation.

  • Loss of the tert-butyl group: Fragmentation can lead to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a fragment at m/z 115, or the loss of isobutylene ((CH₃)₂C=CH₂) via rearrangement, leading to a fragment at m/z 116. A prominent peak at m/z 57 is also expected, corresponding to the stable tert-butyl cation.

While MS provides valuable data, it does not offer the detailed atom-by-atom connectivity information that NMR provides.

Experimental Protocols

To ensure high-quality, reproducible data, adherence to standardized experimental protocols is essential.

Experimental Protocol: NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of tert-butyl 4-oxopentanoate.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh 10-20 mg of tert-butyl 4-oxopentanoate for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Insert the sample into the spectrometer and perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12 ppm, centered around 5 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: ~220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Experimental Protocol: FTIR Data Acquisition

This protocol describes the procedure for obtaining an FTIR spectrum of liquid tert-butyl 4-oxopentanoate using an Attenuated Total Reflectance (ATR) accessory.

1. Instrument Preparation:

  • Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

2. Sample Analysis:

  • Place a small drop of tert-butyl 4-oxopentanoate onto the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Experimental Protocol: GC-MS Data Acquisition

This protocol outlines a general procedure for the analysis of tert-butyl 4-oxopentanoate by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a dilute solution of tert-butyl 4-oxopentanoate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC-MS System Parameters:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Visualizing the Validation Workflow

To conceptualize the process of structural validation, the following diagrams illustrate the molecular structure of tert-butyl 4-oxopentanoate and the logical flow of the analytical workflow.

Caption: Molecular structure of tert-butyl 4-oxopentanoate.

G cluster_workflow Structural Validation Workflow start Synthesized Compound (tert-Butyl 4-oxopentanoate) nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Consistent Data structure_unconfirmed Structure Not Confirmed (Further Investigation) data_analysis->structure_unconfirmed Inconsistent Data

Caption: Workflow for the spectroscopic validation of tert-butyl 4-oxopentanoate.

Conclusion

The structural validation of tert-butyl 4-oxopentanoate is most definitively achieved through a combination of spectroscopic techniques, with NMR playing the lead role. The detailed information on atomic connectivity and chemical environment provided by ¹H and ¹³C NMR is unparalleled. When corroborated with functional group information from IR spectroscopy and molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment can be made with the highest degree of confidence. This multi-faceted analytical approach ensures the integrity of this key synthetic intermediate, thereby upholding the principles of scientific rigor in research and development.

References

  • Ataman Kimya. BUTYL 4-OXOPENTANOATE. [Link]

  • PubChem. tert-Butyl 4-oxopentanoate. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Chemical Building Blocks for Tert-Butyl 4-Oxopentanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the strategic selection of chemical building blocks is paramount to the efficiency, scalability, and ultimate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the strategic selection of chemical building blocks is paramount to the efficiency, scalability, and ultimate success of a drug development pipeline. Tert-butyl 4-oxopentanoate, a versatile γ-keto ester, has long served as a valuable synthon, particularly in the construction of heterocyclic scaffolds common in medicinal chemistry. However, the demands of modern drug discovery—emphasizing process optimization, cost-effectiveness, and green chemistry principles—necessitate a thorough evaluation of alternative building blocks that may offer distinct advantages.

This guide provides an in-depth, objective comparison of viable alternatives to tert-butyl 4-oxopentanoate. We will delve into the performance of these alternatives, supported by experimental data, and provide detailed protocols for their application. Our analysis will be grounded in the principles of scientific integrity, drawing upon authoritative sources to explain the causal relationships behind experimental choices and to ensure the trustworthiness of the described methodologies.

Understanding the Role of Tert-Butyl 4-Oxopentanoate

Tert-butyl 4-oxopentanoate (also known as tert-butyl levulinate) is a bifunctional molecule featuring a ketone and a tert-butyl ester. This structure allows for a wide range of chemical transformations. The ketone can undergo reactions like oxidation and reduction, while the ester functionality is susceptible to nucleophilic substitution or hydrolysis. A key feature is the tert-butyl ester group, which provides steric protection and can be readily cleaved under mild acidic conditions, making it a useful protecting group strategy in multi-step syntheses.

Key Alternatives to Tert-Butyl 4-Oxopentanoate

Our investigation into alternatives focuses on compounds that retain the core keto-ester functionality but offer variations in the ester group or the relative positions of the carbonyls. The primary alternatives we will explore are:

  • Other Levulinate Esters: Ethyl, methyl, and butyl levulinates are the most direct analogues, differing only in the ester substituent.

  • β-Keto Esters: Ethyl acetoacetate is a prominent example, offering a different regioisomeric arrangement of the keto and ester groups.

  • γ-Valerolactone (GVL): A cyclic ester derived from levulinic acid, representing a structurally distinct yet functionally related alternative, particularly from a green chemistry perspective.

The following sections will provide a detailed comparison of these alternatives across key performance metrics.

Comparative Performance Analysis

The choice of a building block is often a trade-off between reactivity, stability, cost, and ease of handling. This section provides a comparative analysis of tert-butyl 4-oxopentanoate and its alternatives in common synthetic applications.

Synthesis of Heterocycles: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1] The general mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product A γ-Keto Ester D Hemiaminal Formation A->D B Primary Amine/Ammonia B->D C Acid Catalyst (e.g., Acetic Acid) C->D E Cyclization D->E F Dehydration E->F G Substituted Pyrrole F->G

Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.

While direct comparative studies are scarce, we can infer performance differences based on the known properties of the ester groups. The bulky tert-butyl group in tert-butyl 4-oxopentanoate may sterically hinder the initial attack of the amine on the ester carbonyl, potentially leading to slower reaction rates compared to less hindered esters like ethyl or methyl levulinate. However, the tert-butyl ester's resistance to nucleophilic attack can also be an advantage, minimizing side reactions at the ester position.

Experimental Protocol: Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethylpyrrole

  • To a solution of 2,5-hexanedione (a 1,4-dicarbonyl compound analogous to the keto form of levulinate esters) (2.7 mmol) in a suitable solvent, add benzylamine (2.7 mmol).

  • Add a catalytic amount of an acid catalyst (e.g., citric acid, 1-10 mol%).[2]

  • The reaction can be performed under various conditions, including mechanochemical activation (ball milling at 30 Hz for 15 minutes) for a green chemistry approach.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Data Summary: Paal-Knorr Reaction Yields

1,4-Dicarbonyl SourceAmineCatalystConditionsYield (%)Reference
2,5-HexanedioneVarious primary aminesAcid catalystVaries>60[1]
2,5-HexanedioneAnilineCitric Acid (10 mol%)Ball mill, 30 Hz, 15 min>95[2]
Synthesis of Pyridazinones

Pyridazinones are another important class of nitrogen-containing heterocycles with diverse biological activities. They can be synthesized from γ-keto acids or their esters by reaction with hydrazine derivatives.[3]

Experimental Protocol: Synthesis of 6-Methyl-3(2H)-pyridazinone from Ethyl Levulinate and Hydrazine

  • Reflux a mixture of ethyl levulinate and hydrazine hydrate in a suitable solvent like ethanol.

  • The reaction involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination of ethanol and water to yield the pyridazinone.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization of the product.

  • Collect the product by filtration and purify by recrystallization.

In this synthesis, the nature of the ester group directly influences the ease of the final cyclization step. Less sterically hindered esters like ethyl or methyl levulinate are generally preferred as they are more readily eliminated. The tert-butyl group, being a poorer leaving group in this context, might require harsher reaction conditions or result in lower yields.

Hantzsch Pyridine Synthesis: A Role for β-Keto Esters

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, ammonia, and two equivalents of a β-keto ester to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine.[4] This reaction highlights the utility of β-keto esters like ethyl acetoacetate as alternatives to γ-keto esters for the synthesis of different heterocyclic systems.

Data Summary: Hantzsch Reaction Yields with Different β-Keto Esters [5]

Aldehydeβ-Keto EsterYield (%)
BenzaldehydeMethyl Acetoacetate92
BenzaldehydeEthyl Acetoacetate95
4-MethylbenzaldehydeMethyl Acetoacetate95
4-MethylbenzaldehydeEthyl Acetoacetate98
4-MethoxybenzaldehydeMethyl Acetoacetate94
4-MethoxybenzaldehydeEthyl Acetoacetate96
4-ChlorobenzaldehydeMethyl Acetoacetate98
4-ChlorobenzaldehydeEthyl Acetoacetate98

The data indicates that ethyl acetoacetate generally provides slightly higher or comparable yields to methyl acetoacetate in the Hantzsch synthesis.[5] While a direct comparison with tert-butyl acetoacetate is not provided in this source, the trend suggests that less sterically hindered esters are favorable.

Ester Cleavage: A Key Consideration

The choice of ester group significantly impacts the conditions required for its removal, a critical step in many synthetic sequences.

  • Tert-Butyl Esters: These are prized for their facile cleavage under mild acidic conditions, often with minimal side reactions.[6] This is due to the formation of the stable tert-butyl cation.

  • Ethyl and Methyl Esters: These esters are more robust and typically require harsher conditions for hydrolysis, such as strong acid or base and elevated temperatures. This stability can be advantageous when other acid-sensitive functional groups are present in the molecule.

  • γ-Valerolactone (GVL): As a cyclic ester (lactone), GVL is susceptible to ring-opening in the presence of bases like piperidine.[7] This reactivity can be exploited in certain synthetic contexts but also represents a limitation if basic conditions are required for other transformations.

G cluster_starting_material Starting Material cluster_reagents Cleavage Reagents cluster_product Product A Ester-Protected Molecule C Deprotected Molecule A->C B Mild Acid (for t-Butyl) or Strong Acid/Base (for Me/Et) or Base (for GVL ring-opening) B->C

Caption: General workflow for ester cleavage.

Scalability and Cost-Effectiveness

For industrial applications, the scalability of production and the cost of starting materials are critical factors.

  • Levulinate Esters: The production of levulinic acid, the precursor to all levulinate esters, from biomass is a well-established and scalable process.[8] The subsequent esterification to ethyl or methyl levulinate is a high-yielding reaction.[9] The production of tert-butyl levulinate can be more complex and costly due to the need to handle isobutylene or use tert-butanol under specific conditions.

  • Ethyl Acetoacetate: This is a commodity chemical produced on a large scale, making it a highly cost-effective building block.

  • γ-Valerolactone (GVL): GVL can be produced sustainably from biomass-derived levulinic acid through hydrogenation.[10] Its growing applications as a green solvent are driving down its production costs.

From a cost and scalability perspective, ethyl levulinate and ethyl acetoacetate are generally more advantageous than tert-butyl 4-oxopentanoate for large-scale pharmaceutical manufacturing.

Green Chemistry Perspective

The principles of green chemistry are increasingly influencing the design of synthetic routes.

  • Levulinate Esters and GVL: These are often highlighted as "green" chemicals due to their derivation from renewable biomass resources.[10]

  • Ethyl Acetoacetate: While traditionally derived from petrochemical sources, bio-based routes to its precursors are being developed.

  • Reaction Solvents: The use of GVL as a green solvent in its own right is a significant advantage.[7]

The choice of a biomass-derived building block like ethyl levulinate or GVL can contribute to a more sustainable manufacturing process.

Conclusion and Recommendations

The selection of an appropriate keto ester building block is a nuanced decision that depends on the specific synthetic context.

  • Tert-Butyl 4-oxopentanoate remains a valuable tool, particularly when mild deprotection of the ester is a key requirement and potential steric hindrance is not a major concern.

  • Ethyl Levulinate emerges as a strong all-around alternative, offering a good balance of reactivity, stability, cost-effectiveness, and green credentials. It is particularly well-suited for large-scale syntheses where harsh deprotection conditions are tolerable.

  • Ethyl Acetoacetate is the building block of choice for the synthesis of β-functionalized compounds and specific heterocyclic systems like pyridines via the Hantzsch synthesis. Its low cost and ready availability make it highly attractive for industrial applications.

  • γ-Valerolactone (GVL) presents a unique profile as both a building block and a green solvent. Its distinct reactivity as a lactone opens up different synthetic possibilities, although its sensitivity to bases must be considered.

For researchers and drug development professionals, a careful evaluation of the entire synthetic route, including the desired final product, the nature of other functional groups present, and the overall process economics, is essential for making an informed decision. While tert-butyl 4-oxopentanoate has its merits, its alternatives, particularly ethyl levulinate and ethyl acetoacetate, offer compelling advantages that should be seriously considered in the design of modern, efficient, and sustainable synthetic strategies.

References

  • BenchChem. (2025). A Comparative Guide to Hantzsch Reaction Yields with Various β-Keto Esters. BenchChem.
  • Corrosion. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. [Link]

  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Fiveable.
  • Grafiati. (2022, February 2). Bibliographies: 'Pyridazinone Synthesis'.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters.
  • MDPI. (2021, February 24). Natural Hydroxyapatite: Green Catalyst for the Synthesis of Pyrroles, Inhibitors of Corrosion.
  • MDPI. (2023, December 6).
  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
  • ResearchGate. (2017, December 20). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
  • ResearchGate. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • ResearchGate. (2021, February 24). (PDF)
  • ResearchGate. (2023, March 9).
  • ResearchGate. (2025, August 6). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 7). Economic comparison of a reactive distillation-based process with the conventional process for the production of ethyl tert-butyl ether (ETBE).
  • ResearchGate. (2025, October 16).
  • ResearchGate. (2026, January 18). Synthesis of γ-valerolactone (GVL) and their applications for lignocellulosic deconstruction for sustainable green biorefineries.
  • Semantic Scholar. (2022, March 25).
  • YouTube. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.[Link]

  • (And other general references for chemical principles and reaction mechanisms)

Sources

Validation

A Comparative Guide to Confirming the Purity of Synthesized tert-butyl 4-oxopentanoate: A Multi-technique Approach

For researchers and professionals in drug development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is the bedrock of reproducible results and the safety of downstream applic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is the bedrock of reproducible results and the safety of downstream applications. Tert-butyl 4-oxopentanoate, a versatile building block, is no exception. Its synthesis, typically via the Fischer-Speier esterification of levulinic acid with tert-butanol, can introduce a variety of impurities that may compromise subsequent reaction pathways. This guide provides an in-depth comparison of three robust analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR)—for the critical task of confirming the purity of synthesized tert-butyl 4-oxopentanoate. We will delve into the causality behind experimental choices, provide detailed protocols, and present a transparent comparison of their performance.

The Synthetic Landscape and Potential Impurities

The synthesis of tert-butyl 4-oxopentanoate from levulinic acid and tert-butanol, often acid-catalyzed, is an equilibrium-driven process. While seemingly straightforward, a number of potential impurities can arise, necessitating a robust analytical strategy for their detection and quantification.

Common Impurities Include:

  • Unreacted Starting Materials: Levulinic acid and tert-butanol.

  • Byproducts of Side Reactions: Di-tert-butyl ether (from the self-condensation of tert-butanol), and potentially pseudo-tert-butyl levulinate, an isomeric byproduct.[1]

  • Residual Catalyst and Solvents: Acid catalysts (e.g., sulfuric acid) and any solvents used during the reaction or workup.

An effective analytical method must not only quantify the main product but also resolve and identify these potential contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it an excellent first choice for assessing the purity of tert-butyl 4-oxopentanoate. The principle lies in the separation of compounds based on their boiling points and interactions with a stationary phase, followed by their ionization and detection based on their mass-to-charge ratio.

The "Why" Behind the GC-MS Protocol

Our choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides a good balance for separating both polar (levulinic acid) and non-polar (di-tert-butyl ether) potential impurities from the target analyte. The temperature program is designed to first elute highly volatile components like tert-butanol at a lower temperature, then ramp up to separate the main product from less volatile impurities like residual levulinic acid. The use of a mass spectrometer as a detector is crucial, as it provides not just quantitative data but also structural information, aiding in the confident identification of unknown peaks.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).

Parameters:

Parameter Value Rationale
Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
Injection Volume 1 µL A standard volume for good sensitivity without overloading the column.
Split Ratio 50:1 Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium Inert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow) Optimal flow rate for the chosen column dimensions.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min Separates volatile impurities at the beginning and allows for the elution of less volatile components.
MS Transfer Line 280 °C Prevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °C Standard temperature for electron ionization.
Quadrupole Temp. 150 °C Standard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eV Provides reproducible fragmentation patterns for library matching.

| Scan Range | 35 - 350 m/z | Covers the expected mass range of the analyte and potential impurities. |

Data Visualization: GC-MS Workflow

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column Capillary Column (Temperature Programmed) Injector->Column Sample Vapor IonSource Ion Source (EI, 70eV) Column->IonSource Separated Analytes MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectra) Detector->DataSystem Signal Sample Synthesized Product Sample->Injector

Caption: Workflow of GC-MS analysis for purity confirmation.

High-Performance Liquid Chromatography (HPLC-UV): A Complementary Approach

HPLC-UV offers a powerful alternative, particularly for less volatile or thermally labile impurities that may not be suitable for GC analysis. Separation is based on the partitioning of analytes between a mobile phase and a stationary phase. For tert-butyl 4-oxopentanoate, a reversed-phase C18 column is ideal, as it separates compounds based on their hydrophobicity.

The "Why" Behind the HPLC-UV Protocol

A C18 column is selected due to its versatility and effectiveness in retaining and separating organic molecules of moderate polarity like our target compound and its likely impurities. The mobile phase, a gradient of acetonitrile and water, allows for the elution of a range of compounds with varying polarities. The UV detector is set to 215 nm, a wavelength where the carbonyl group of the keto-ester exhibits absorbance, allowing for sensitive detection. This method is particularly adept at quantifying the non-volatile levulinic acid.

Experimental Protocol: HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector (e.g., Agilent 1260 Infinity II).

  • Column: C18, 5 µm, 4.6 x 150 mm.

Parameters:

Parameter Value/Type Rationale
Mobile Phase A Water with 0.1% Formic Acid The acid improves peak shape and suppresses ionization.
Mobile Phase B Acetonitrile with 0.1% Formic Acid A common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 min, hold 5 min A broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Detection UV at 215 nm Wavelength for detecting the carbonyl chromophore.
Injection Volume 10 µL A typical injection volume for analytical HPLC.

| Column Temperature | 30 °C | Maintains reproducible retention times. |

Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Method for Purity Assessment

qNMR stands apart as a primary ratio method of measurement, meaning it can provide a highly accurate purity value without the need for a calibration curve using a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be determined with high precision.

The "Why" Behind the qNMR Protocol

The choice of maleic acid as an internal standard is deliberate: it is non-volatile, stable, has a simple ¹H NMR spectrum with a sharp singlet that does not overlap with the signals of tert-butyl 4-oxopentanoate, and it is commercially available in high purity. Deuterated chloroform (CDCl₃) is a suitable solvent that dissolves both the analyte and the internal standard. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, a prerequisite for accurate quantification.

Experimental Protocol: qNMR

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz).

  • High-precision analytical balance.

Procedure:

  • Accurately weigh approximately 20 mg of the synthesized tert-butyl 4-oxopentanoate and 10 mg of a certified maleic acid internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using the following parameters:

    Parameter Value Rationale
    Pulse Program zg30 A standard 30-degree pulse for quantitative measurements.
    Number of Scans 16 Sufficient for a good signal-to-noise ratio.
    Relaxation Delay (D1) 30 s Ensures full relaxation of all protons for accurate integration.

    | Acquisition Time | 4 s | Provides adequate resolution. |

  • Process the spectrum (phasing, baseline correction) and carefully integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity using the standard qNMR equation.

Performance Comparison

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility/polarity, detection by massSeparation by polarity, detection by UV absorbanceIntrinsic quantitative measurement based on nuclear properties
Selectivity High (mass-based detection)Moderate to High (chromatographic resolution)Very High (chemically specific signals)
Sensitivity High (ng to pg level)High (µg to ng level)Moderate (mg level)
Accuracy High (with calibration)High (with calibration)Very High (primary method)
Sample Throughput ModerateHighLow to Moderate
Destructive YesYesNo
Impurity Identification Excellent (MS fragmentation)Limited (retention time matching)Good (structural information from chemical shifts)

Logical Comparison of Techniques

Comparison cluster_Purity Purity Assessment of tert-butyl 4-oxopentanoate cluster_Strengths Key Strengths cluster_Limitations Key Limitations GCMS GC-MS GCMS_S Excellent for volatile impurities Confirmatory identification (MS) GCMS->GCMS_S GCMS_L Not for non-volatile/thermal labile compounds GCMS->GCMS_L HPLC HPLC-UV HPLC_S Ideal for non-volatile impurities High throughput HPLC->HPLC_S HPLC_L Requires chromophore for detection Impurity identification is presumptive HPLC->HPLC_L qNMR qNMR qNMR_S Highest accuracy (primary method) No analyte-specific reference needed qNMR->qNMR_S qNMR_L Lower sensitivity Requires pure internal standard qNMR->qNMR_L

Caption: A logical comparison of the strengths and limitations of each technique.

Conclusion: An Integrated Approach for Unquestionable Purity

While GC-MS is a robust and highly informative technique for the routine purity assessment of tert-butyl 4-oxopentanoate, a comprehensive and self-validating approach to purity confirmation relies on the orthogonal application of multiple techniques. For a definitive and highly accurate purity assignment, especially for a reference material or in a cGMP environment, qNMR is the gold standard. HPLC-UV serves as an excellent complementary technique, particularly for ensuring the absence of non-volatile starting materials or byproducts. By understanding the principles, strengths, and limitations of each method, researchers can design a fit-for-purpose analytical strategy that ensures the quality and reliability of their synthesized tert-butyl 4-oxopentanoate. The validation of these analytical procedures should be performed in accordance with established guidelines, such as those from the ICH, to ensure their accuracy, precision, and robustness.[2][3][4][5]

References

  • Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO 2 Particles. MDPI. [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • tert-Butyl 4-oxopentanoate | C9H16O3 | CID 15577827. PubChem. [Link]

  • Esterification of Levulinic Acid with Butanol over ion exchange resins. ResearchGate. [Link]

  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. National Institutes of Health. [Link]

  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Science and Education Publishing. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link]

  • Quality Guidelines. ICH. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [Link]

  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. National Institutes of Health. [Link]

Sources

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Tert-butyl 4-oxopentanoate
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Tert-butyl 4-oxopentanoate
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